6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Introduction of the Fluoro and Methyl Groups: The 5-fluoro-2-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the substituents attached to it.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings.
Scientific Research Applications
6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-N-(5-fluoro-2-phenyl)pyrimidine-4-carboxamide
- 6-ethyl-N-(5-chloro-2-methylphenyl)pyrimidine-4-carboxamide
- 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-sulfonamide
Uniqueness
6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methyl groups on the phenyl ring, along with the carboxamide functionality, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14FN3O |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
InChI Key |
LEGWEIIPTQEYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)F)C |
Origin of Product |
United States |
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